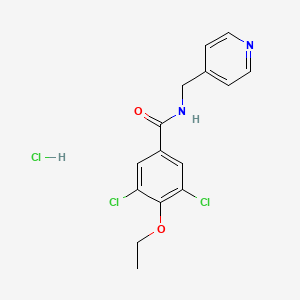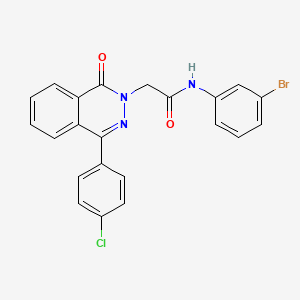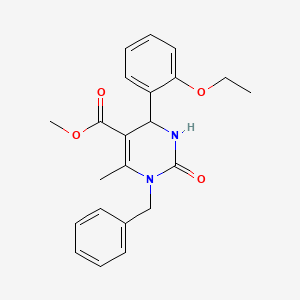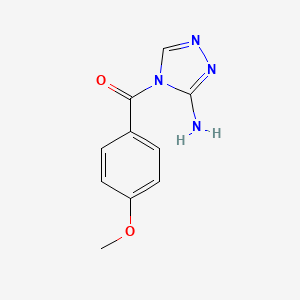![molecular formula C22H26N4O3S2 B4053009 3-butoxy-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B4053009.png)
3-butoxy-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide
Overview
Description
3-butoxy-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide is a useful research compound. Its molecular formula is C22H26N4O3S2 and its molecular weight is 458.6 g/mol. The purity is usually 95%.
The exact mass of the compound 3-butoxy-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide is 458.14463305 g/mol and the complexity rating of the compound is 624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis and Spectroscopic Characterization : Research on related compounds, like N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, includes synthesis and characterization through IR, NMR, mass spectrometry, and elemental analysis. The crystal structure is often analyzed using X-ray diffraction data, providing insights into the molecular structure and bonding (Saeed, Rashid, Bhatti, & Jones, 2010).
Synthesis of Derivatives : Compounds like 2-Phenylamino-6,8-dibromo-4H-3,1-benzoxazinone are synthesized and reacted with various nucleophiles, resulting in derivatives with potential applications. Such research aids in understanding the reactivity and potential applications of related compounds (Azab, Kassab, El-hashash, & Ali, 2009).
Biological and Pharmaceutical Applications
Antitumor and Bioactivity : Compounds like N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide show potential antitumor effects and exhibit significant bioactivities. Their synthesis involves key reactions starting from commercially available materials (Bin, 2015).
Antibacterial Activity : Research into 4(3H)quinazolinone derivatives and their reactions with nitrogen and sulfur nucleophiles contributes to the development of compounds with antibacterial properties. This is crucial for understanding the potential pharmaceutical applications of related benzamide compounds (Ahmed, 2007).
Material Science and Polymer Applications
- Polymer Synthesis : Studies on chain-growth polycondensation for aramide synthesis, including the synthesis of block copolymers containing aramide, contribute to the understanding of material properties and applications in polymer science. This research can provide insights into the use of related benzamide compounds in polymer development (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).
Chemical Processes and Reactions
- Nucleophilic Substitutions and Radical Reactions : Research on tert-Butyl phenylazocarboxylates, which undergo various nucleophilic substitutions and radical reactions, provides an understanding of the chemical behavior and reactivity of similar benzamide compounds. This can be relevant for developing new synthetic routes and applications (Jasch, Höfling, & Heinrich, 2012).
Properties
IUPAC Name |
3-butoxy-N-[[4-(propanoylcarbamothioylamino)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S2/c1-3-5-13-29-18-8-6-7-15(14-18)20(28)26-22(31)24-17-11-9-16(10-12-17)23-21(30)25-19(27)4-2/h6-12,14H,3-5,13H2,1-2H3,(H2,23,25,27,30)(H2,24,26,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUMFYCBIXFJTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=S)NC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-adamantylamino)carbonothioyl]-2-naphthamide](/img/structure/B4052927.png)


![2-[(2-hydroxyethyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B4052973.png)

![N-[4-(dimethylamino)phenyl]-2-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4052988.png)
![3-[(Z)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B4052993.png)
![3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4052996.png)

![methyl 8-methyl-6-[4-(methylsulfanyl)phenyl]-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4053002.png)

![ethyl [4-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-methoxyphenoxy]acetate](/img/structure/B4053031.png)
![methyl 11-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4053036.png)
![2-(2-methoxy-5-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide](/img/structure/B4053041.png)
